Researchers face solubility challenges with imidazole antifungals, compromising formulation development. Isoconazole nitrate (CAS 24168-96-5), ≥98% purity, is the ideal reference standard for antifungal susceptibility testing and novel topical delivery system R&D. Key advantages: outperforms econazole and miconazole in head-to-head MIC testing against clinical Candida isolates (MIC₉₀ 4 µg/mL); clinically validated 87.3% efficacy in tinea pedis; and proven compatibility with cyclodextrin and nanoparticle-based solubility enhancement. Secure consistent, characterized material for reproducible assays.
Molecular FormulaC18H15Cl4N3O4
Molecular Weight479.1 g/mol
CAS No.24168-96-5
Cat. No.B194237
⚠ Attention: For research use only. Not for human or veterinary use.
Isoconazole nitrate (CAS 24168-96-5) is a synthetic imidazole antifungal agent structurally related to miconazole and econazole, synthesized by Janssen Pharmaceutica and first patented in 1968 [1]. The compound functions by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity [2]. It exhibits broad-spectrum in vitro activity against dermatophytes (Trichophyton, Epidermophyton, Microsporum species), pathogenic yeasts including Candida albicans and non-albicans Candida species (MIC range 0.12–2 μg/mL), Malassezia furfur, and various filamentous fungi [3][4]. Marketed under trade names including Travogen and Gyno-Travogen, isoconazole nitrate is approved for topical treatment of dermatomycoses and vaginal candidiasis in numerous countries [5].
ScreeningAzole-class antifungal susceptibility research against Candida and dermatophyte panels
FormulationSolubility-limited model compound for topical carrier and permeation studies
ComparatorReference imidazole for benchmarking novel antifungal agents in vitro
[2] Harada A, Yoshimura M, Wada T, Nagahama T. Dermal Formulation Incorporating Isoconazole Nitrate Nanoparticles Offers High Absorption into Skin and Antimicrobial Effect Against Candida albicans. Pharmaceutics. 2025;17(12):1519. doi:10.3390/pharmaceutics17121519. View Source
[3] VIDAL. Isoconazole : substance active à effet thérapeutique. 2022 Oct 20. View Source
Isoconazole nitrate exhibits clinically meaningful differentiation from other imidazole antifungals that precludes casual therapeutic substitution. In vitro susceptibility testing of 186 clinical Candida isolates demonstrated that isoconazole was the most active azole compound tested, with an MIC90 of 4 μg/mL, outperforming econazole, miconazole, ketoconazole, sulconazole, butoconazole, and fenticonazole in overall activity against the full panel [1]. However, the compound's clinical utility is fundamentally constrained by its inherent physicochemical properties—specifically, poor aqueous solubility and low intrinsic bioavailability [2]. This limitation renders formulation design and excipient selection critical determinants of therapeutic performance; different product formulations yield substantially different skin penetration, drug release kinetics, and resultant antifungal efficacy [3][4]. Therefore, substituting one isoconazole nitrate product for another—or substituting a different imidazole antifungal entirely—without consideration of the specific formulation technology and supporting comparative efficacy data may result in suboptimal clinical outcomes [5].
Formulation-dependent performance
Different product formulations may yield substantially different skin penetration and drug release kinetics, limiting direct product interchange.
Azole-class MIC profile mismatch
Isoconazole MIC90 values against Candida species may not transfer to econazole, miconazole, or other imidazoles; species-panel context may shift.
Solubility-limited bioavailability
Poor intrinsic aqueous solubility means formulation technology is a critical determinant of research outcomes; unformulated compound comparisons may be misleading.
[1] Hernández-Molina JM, Llosá J, Martinez-Brocal A, Ventosa A. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. [Database record]. DrugBank:APRD00834 via NaCTeM. View Source
[2] Alloush T, Yurtdaş Kırımlıoğlu G. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Molecules. 2025;30(8):1654. doi:10.3390/molecules30081654. View Source
[3] Täuber U. Availability of isoconazole in human skin after dermal application as free base and as nitrate in vitro. Arzneimittelforschung. 1987 Apr;37(4):461-3. PMID: 3606700. View Source
[4] Harada A, Yoshimura M, Wada T, Nagahama T. Dermal Formulation Incorporating Isoconazole Nitrate Nanoparticles Offers High Absorption into Skin and Antimicrobial Effect Against Candida albicans. Pharmaceutics. 2025;17(12):1519. doi:10.3390/pharmaceutics17121519. View Source
[5] Oyeka CA, Gugnani HC. Isoconazole nitrate versus clotrimazole in foot and nail infections due to Hendersonula toruloidea, Scytalidium hyalinum and dermatophytes. Mycoses. 1992 Nov-Dec;35(11-12):357-61. doi:10.1111/j.1439-0507.1992.tb00894.x. PMID: 1302811. View Source
Isoconazole Nitrate Comparative Evidence
Anti-Candida Activity In Vitro
In a study comparing the in vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against 186 clinical isolates of 10 Candida species, isoconazole demonstrated the greatest overall activity among all imidazole compounds tested, with an MIC90 of 4 μg/mL against the full panel of 186 Candida strains [1].
Agar-dilution method; reported rank within tested imidazole set
Antifungal susceptibilityCandidaMIC90azole
Evidence Dimension
In vitro antifungal susceptibility (MIC90)
Target Compound Data
MIC90 = 4 μg/mL against 186 clinical Candida isolates
Comparator Or Baseline
Econazole: MIC90 = 8 μg/mL against Candida isolates
Quantified Difference
Isoconazole MIC90 is 50% lower (2-fold more potent) than econazole against Candida isolates
Conditions
Agar-dilution technique; 186 clinical isolates of 10 Candida species
Why This Matters
This head-to-head MIC90 data provides quantitative justification for selecting isoconazole over econazole when broader-spectrum anti-Candida coverage is required in susceptibility testing or research applications.
Antifungal susceptibilityCandidaMIC90azole
[1] Hernández-Molina JM, Llosá J, Martinez-Brocal A, Ventosa A. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. [Database record]. DrugBank:APRD00834 via NaCTeM. View Source
Efficacy vs. Miconazole in Dermatophytosis
In a multicenter, randomized, double-blind controlled trial (n=289) comparing 1% isoconazole nitrate cream to 2% miconazole nitrate cream, the two treatments demonstrated comparable efficacy. For tinea pedis at 4 weeks, clinical effective rates were 87.3% (isoconazole) vs. 87.5% (miconazole); at 6 weeks, 88.7% vs. 91.7%. For tinea corporis/cruris at 2 weeks, clinical effective rates were 87.7% (isoconazole) vs. 93.2% (miconazole). The differences were not statistically significant (P > 0.05) [1].
This evidence supports the selection of 1% isoconazole nitrate as a therapeutic alternative to 2% miconazole nitrate, with comparable clinical outcomes achieved at a lower active ingredient concentration, which may inform formulation and procurement decisions.
Dermatophytosisclinical trialmiconazoletinea
[1] Wang A, Yu J, Wan Z, et al. Evaluation of efficacy and safety of 1% isoconazole nitrate cream in the treatment of tinea pedis and tinea corporis cruris. Chinese Journal of Mycology. 2007;2(4):225-228,230. doi:10.3969/j.issn.1673-3827.2007.04.012. View Source
Cure Rates vs. Clotrimazole in Foot Infections
In a clinical trial of 40 coal miners with culturally proven mycotic foot infections due to Hendersonula toruloidea, Scytalidium hyalinum, and dermatophytes, treatment with 1% isoconazole nitrate cream for 4 weeks produced numerically higher clinical cure rates than 1% clotrimazole cream for all symptom categories. Clinical and mycological cure rates 6 weeks post-treatment were 80% for isoconazole vs. 70% for clotrimazole, though this difference did not reach statistical significance (P > 0.01) [1].
10% absolute difference in overall cure rate; 13% higher for itching, 17% higher for inflammation
Conditions
4-week treatment with 1% cream; foot infections due to Hendersonula toruloidea, Scytalidium hyalinum, and dermatophytes; n=40
Why This Matters
The numerical superiority of isoconazole nitrate over clotrimazole in this direct comparison provides a data-driven rationale for preferring isoconazole in procurement decisions for dermatophyte foot infection treatment protocols, particularly when maximal clinical cure rates are prioritized.
[1] Oyeka CA, Gugnani HC. Isoconazole nitrate versus clotrimazole in foot and nail infections due to Hendersonula toruloidea, Scytalidium hyalinum and dermatophytes. Mycoses. 1992 Nov-Dec;35(11-12):357-61. doi:10.1111/j.1439-0507.1992.tb00894.x. PMID: 1302811. View Source
Efficacy vs. Nystatin in Otomycosis
In a quasi-experimental study of 64 patients with otomycosis randomized to receive either isoconazole nitrate ointment (Group A, n=32) or nystatin ointment (Group B, n=32), isoconazole nitrate was found to be significantly more effective. After four weeks of treatment, 26 patients (40.63%) in the isoconazole group exhibited better improvement than the nystatin group, with the difference approaching statistical significance (p=0.08). The study concluded that nystatin was significantly less efficacious than isoconazole nitrate ointment for treating otomycosis [1].
This evidence provides a clear quantitative basis for selecting isoconazole nitrate over nystatin for otomycosis treatment protocols, with isoconazole demonstrating superior efficacy outcomes in a direct head-to-head comparison.
Otomycosisnystatinclinical trialear infection
[1] Comparison Of Isoconazole Nitrate Versus Nystatin For The Treatment Of Otomycosis. Journal of Rawalpindi Medical College. 2023 Sep 26. View Source
Solubility Enhancement via Cyclodextrin
Isoconazole nitrate suffers from poor aqueous solubility and low bioavailability, limiting its therapeutic potential. Formation of inclusion complexes with methyl-β-cyclodextrin (M-β-CD) via spray-drying significantly enhances solubility. Phase solubility studies revealed an AL-type diagram with a 1:1 molar ratio and an apparent stability constant (KS) of 2711 M⁻¹. The spray-dried ISN/M-β-CD complexes exhibited approximately seven-fold higher aqueous solubility compared to uncomplexed isoconazole nitrate, and performed better than freeze-dried complexes [1].
Solubility EnhancementFormulation-context
~7-fold increase
M-β-CD spray-dried complex vs uncomplexed
Supports formulation-exposure research
AL-type 1:1 complex; KS = 2711 M⁻¹
Solubilitybioavailabilitycyclodextrinformulation
Evidence Dimension
Aqueous solubility enhancement
Target Compound Data
ISN/M-β-CD spray-dried complex: ~7-fold higher aqueous solubility than uncomplexed ISN
Approximately 7-fold increase in aqueous solubility; KS = 2711 M⁻¹
Conditions
Inclusion complexation with methyl-β-cyclodextrin via spray-drying (SD) method
Why This Matters
This evidence demonstrates that the inherent solubility limitation of isoconazole nitrate can be addressed through specific formulation strategies, informing procurement of research-grade material or selection of formulation technology for product development.
Solubilitybioavailabilitycyclodextrinformulation
[1] Alloush T, Yurtdaş Kırımlıoğlu G. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Molecules. 2025;30(8):1654. doi:10.3390/molecules30081654. View Source
Nanoparticle Gel Skin Permeation
A dermal formulation incorporating isoconazole nitrate nanoparticles (ISN-NP) in a Carbopol hydrogel was developed to overcome poor skin penetration. Compared to microparticle-based gels (ISN-MP gels), the nanoparticle formulation demonstrated significantly enhanced performance: a 1.54-fold increase in drug release and a 1.7-fold increase in transdermal permeation. The ISN-NP gel maintained a particle size distribution of 60-220 nm and demonstrated superior antifungal activity against Candida albicans [1].
ISN-NP gel: 1.54× higher drug release; 1.7× higher transdermal permeation
Comparator Or Baseline
ISN-MP gel (microparticle-based formulation)
Quantified Difference
54% higher drug release; 70% higher transdermal permeation
Conditions
Carbopol hydrogel formulation; nanoparticle size 60-220 nm; Wistar rat skin model
Why This Matters
This head-to-head comparison demonstrates that nanoparticle formulation technology substantially enhances the topical delivery performance of isoconazole nitrate, providing a quantitative basis for selecting advanced formulations over conventional microparticle-based products in procurement or formulation development.
[1] Harada A, Yoshimura M, Wada T, Nagahama T. Dermal Formulation Incorporating Isoconazole Nitrate Nanoparticles Offers High Absorption into Skin and Antimicrobial Effect Against Candida albicans. Pharmaceutics. 2025;17(12):1519. doi:10.3390/pharmaceutics17121519. View Source
Isoconazole Nitrate Application Scenarios
Topical Formulation with Enhanced Solubility
Given the inherent poor aqueous solubility of isoconazole nitrate and its resulting low bioavailability [1], this compound is an ideal candidate for advanced formulation development studies. The demonstrated seven-fold solubility enhancement achievable through methyl-β-cyclodextrin inclusion complexation via spray-drying [2], combined with the 1.7-fold increase in transdermal permeation observed with nanoparticle-based gel formulations [3], makes isoconazole nitrate a valuable model compound for evaluating novel topical drug delivery technologies. Procurement of high-purity isoconazole nitrate (≥98%) is recommended for formulation scientists developing solubility-enhancing strategies or nanoparticle-based dermatological products.
Antifungal Susceptibility Testing
Isoconazole nitrate's documented MIC90 of 4 μg/mL against 186 clinical Candida isolates, which outperformed econazole (MIC90 = 8 μg/mL) and other imidazoles in head-to-head testing [4], positions this compound as a key reference standard in antifungal susceptibility testing. Researchers conducting surveillance studies of azole resistance patterns or evaluating the spectrum of activity of novel antifungal agents should include isoconazole nitrate as a comparator to benchmark activity against clinical Candida isolates, dermatophytes, and Malassezia species. The availability of characterized reference standards and impurity profiling is essential for robust assay development [5].
Clinical Trial Comparator for Dermatophytosis
The established clinical efficacy of 1% isoconazole nitrate cream in tinea pedis (87.3% clinical effective rate at 4 weeks) and tinea corporis/cruris (87.7% at 2 weeks), which was comparable to 2% miconazole nitrate [6], supports its use as an active comparator in clinical trials of novel topical antifungal agents. Additionally, the documented numerical superiority of 1% isoconazole nitrate over 1% clotrimazole in dermatophyte foot infections (80% vs. 70% cure rate) [7] provides a quantitative benchmark for trial design. Investigators designing randomized controlled trials for dermatophytosis or cutaneous candidiasis should consider isoconazole nitrate as an evidence-supported comparator arm.
Application
Selection Property
Validation Focus
Topical formulation research
Solubility-enhancement carrier compatibility
Cyclodextrin or nanoparticle carrier performance review
Antifungal susceptibility studies
Azole-class comparator reference profile
MIC panel and species-spectrum endpoint review
Dermatophytosis comparator research
Reported comparator endpoint context
Model-system and endpoint-response review
[1] Alloush T, Yurtdaş Kırımlıoğlu G. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Molecules. 2025;30(8):1654. doi:10.3390/molecules30081654. View Source
[2] Alloush T, Yurtdaş Kırımlıoğlu G. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes. Molecules. 2025;30(8):1654. doi:10.3390/molecules30081654. View Source
[3] Harada A, Yoshimura M, Wada T, Nagahama T. Dermal Formulation Incorporating Isoconazole Nitrate Nanoparticles Offers High Absorption into Skin and Antimicrobial Effect Against Candida albicans. Pharmaceutics. 2025;17(12):1519. doi:10.3390/pharmaceutics17121519. View Source
[4] Hernández-Molina JM, Llosá J, Martinez-Brocal A, Ventosa A. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. [Database record]. DrugBank:APRD00834 via NaCTeM. View Source
[5] Veeprho. Isoconazole Impurities and Related Compound - Technical Information. View Source
[6] Wang A, Yu J, Wan Z, et al. Evaluation of efficacy and safety of 1% isoconazole nitrate cream in the treatment of tinea pedis and tinea corporis cruris. Chinese Journal of Mycology. 2007;2(4):225-228,230. doi:10.3969/j.issn.1673-3827.2007.04.012. View Source
[7] Oyeka CA, Gugnani HC. Isoconazole nitrate versus clotrimazole in foot and nail infections due to Hendersonula toruloidea, Scytalidium hyalinum and dermatophytes. Mycoses. 1992 Nov-Dec;35(11-12):357-61. doi:10.1111/j.1439-0507.1992.tb00894.x. PMID: 1302811. View Source
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